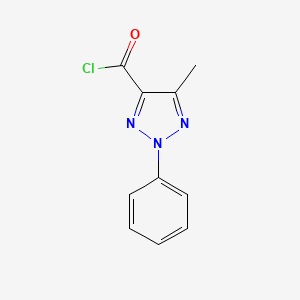

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

説明

Chemical Identity and Structural Characterization of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride

Systematic Nomenclature and Synonyms

The compound this compound represents a systematically named heterocyclic compound according to International Union of Pure and Applied Chemistry nomenclature conventions. The systematic name reflects the core 1,2,3-triazole ring system with specific substituents at defined positions. The compound is designated as a 2H-tautomer, indicating the position of the hydrogen atom within the triazole ring structure, which distinguishes it from potential 1H-tautomeric forms.

Several alternative nomenclature systems and synonyms exist for this compound in chemical literature and commercial databases. The compound is frequently referenced as 5-methyl-2-phenyltriazole-4-carbonyl chloride, representing a simplified nomenclature that maintains clarity while reducing complexity. Additional systematic variations include 2H-1,2,3-Triazole-4-carbonyl chloride, 5-methyl-2-phenyl-, which follows the parent compound naming convention followed by substituent specification.

Commercial suppliers and chemical databases employ various synonymous designations for cataloging purposes. These include 5-methyl-2-phenyl-1,2,3-triazole-4-carbonyl chloride, 2H-1,2,3-triazole-4-carbonylchloride, 5-methyl-2-phenyl, and 5-methyl-2-phenyl-4-triazolecarbonyl chloride. The diversity in nomenclature reflects different approaches to systematic naming while maintaining chemical accuracy and structural clarity.

International chemical registration systems utilize specific identifier codes for unambiguous compound identification. The Chemical Abstracts Service registry number 36401-55-5 serves as the primary identifier for this compound across global chemical databases. This registration number ensures consistent identification regardless of nomenclature variations or language differences in international scientific communications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₀H₈ClN₃O, representing the precise atomic composition of this heterocyclic compound. This formula indicates the presence of ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, arranged in a specific structural configuration that defines the compound's chemical and physical properties.

Molecular weight calculations based on standard atomic masses yield a molecular weight of 221.64 grams per mole. Some analytical sources report slight variations in molecular weight values, with measurements of 221.643 and 221.644 grams per mole documented in different databases. These minor variations typically reflect differences in precision levels used in analytical determinations and rounding conventions employed by different data sources.

The molecular weight analysis reveals important structural insights regarding the compound's composition and potential reactivity patterns. The presence of the chlorine atom contributes significantly to the overall molecular weight, representing approximately 16% of the total molecular mass. This substantial chlorine contribution influences the compound's physical properties, including density, solubility characteristics, and intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈ClN₃O | |

| Molecular Weight | 221.64 g/mol | |

| Exact Mass | 221.035590 | |

| Monoisotopic Mass | 221.035590 |

The exact mass determination of 221.035590 atomic mass units provides precise molecular weight information essential for mass spectrometric analysis and identification. This high-precision molecular weight data enables accurate compound identification in complex analytical matrices and supports structural confirmation through mass spectrometric techniques.

Crystallographic Data and Structural Elucidation

Crystallographic analysis of this compound provides fundamental insights into the three-dimensional molecular architecture and solid-state packing arrangements. The compound exists as a solid material under standard conditions, facilitating crystallographic investigation using X-ray diffraction techniques. The solid-state structure reveals important information about molecular geometry, bond lengths, bond angles, and intermolecular interactions that influence chemical reactivity and physical properties.

The Cambridge Crystallographic Data Centre serves as the primary repository for crystallographic data related to triazole-containing compounds and provides reference standards for structural analysis. While specific crystallographic data for this exact compound may require direct experimental determination, related triazole structures provide valuable comparative information for structural understanding. The systematic study of triazole ring systems through crystallographic methods has established fundamental geometric parameters that apply broadly to this class of compounds.

X-ray crystallography represents the definitive method for determining precise atomic positions and molecular geometry in crystalline materials. The technique employs monochromatic X-ray radiation with wavelengths comparable to interatomic distances, enabling detailed structural elucidation through diffraction pattern analysis. For organic compounds containing light atoms such as carbon, nitrogen, and oxygen, X-ray crystallography provides resolution sufficient to determine bond lengths to within 0.01 Angstrom units and bond angles to within 0.1 degrees.

The triazole ring system exhibits characteristic structural features that have been extensively studied through crystallographic methods. The five-membered heterocyclic ring adopts a planar configuration with delocalized electron density across the nitrogen atoms. The phenyl substituent at the 2-position typically exhibits coplanarity or near-coplanarity with the triazole ring, depending on specific packing forces and intermolecular interactions in the crystal lattice.

Storage and handling requirements for crystallographic samples necessitate specific environmental conditions to maintain crystal integrity. The compound is classified under storage class 13 as a non-combustible solid, indicating appropriate storage conditions for maintaining chemical stability. Proper crystal preservation requires protection from moisture, temperature fluctuations, and mechanical stress that could disrupt the ordered crystalline structure.

Spectroscopic Fingerprint Analysis

Spectroscopic analysis of this compound encompasses multiple analytical techniques that provide comprehensive structural characterization and identification capabilities. The compound exhibits characteristic spectroscopic signatures across various analytical methods, enabling reliable identification and purity assessment through instrumental analysis. These spectroscopic fingerprints serve as essential tools for quality control, structural confirmation, and analytical method development.

The spectroscopic profile of this triazole derivative reflects the combined contributions of multiple functional groups, including the triazole ring system, phenyl substituent, methyl group, and carbonyl chloride functionality. Each structural component contributes specific spectroscopic features that combine to produce a unique analytical signature characteristic of this compound. Understanding these spectroscopic patterns enables accurate identification and differentiation from structurally related compounds.

Modern analytical chemistry relies heavily on spectroscopic methods for compound identification and structural elucidation. The development of high-resolution spectroscopic instruments has enhanced the precision and reliability of structural determinations, enabling detection of subtle structural variations and impurities. For heterocyclic compounds like triazoles, spectroscopic analysis provides essential information about ring substitution patterns, tautomeric forms, and conformational preferences.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through analysis of nuclear spin interactions. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns and coupling relationships that enable structural assignment and confirmation. The compound exhibits distinct resonance signals corresponding to different hydrogen environments within the molecular structure.

The methyl group attached to the triazole ring typically appears as a singlet in the aliphatic region of the proton Nuclear Magnetic Resonance spectrum, reflecting the absence of adjacent protons for coupling interactions. The chemical shift position of this methyl signal provides information about the electronic environment and shielding effects from neighboring functional groups. Integration of this signal relative to other resonances confirms the presence of three equivalent hydrogen atoms.

Aromatic proton signals from the phenyl substituent appear in the characteristic aromatic region of the spectrum, typically between 7.0 and 8.0 parts per million. These signals exhibit complex multipicity patterns resulting from ortho, meta, and para coupling relationships between adjacent aromatic protons. The specific chemical shift positions and coupling patterns provide information about the electronic effects of the triazole substitution on the aromatic ring system.

The Simplified Molecular-Input Line-Entry System representation Cc1nn(nc1C(Cl)=O)-c2ccccc2 provides a structural framework for predicting Nuclear Magnetic Resonance spectral patterns. This notation system enables computational prediction of chemical shifts and coupling patterns based on established correlation databases and quantum mechanical calculations. Such predictions serve as valuable tools for spectral assignment and structural confirmation.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicity patterns. The carbonyl carbon of the acyl chloride functionality typically appears significantly downfield, reflecting the electron-withdrawing effects of both the chlorine atom and oxygen atom. The triazole ring carbons exhibit characteristic chemical shifts that enable differentiation from other heterocyclic systems.

Infrared Absorption Characteristics

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to specific functional groups and molecular vibrations. The carbonyl chloride functionality produces a distinctive strong absorption band in the carbonyl region, typically appearing between 1750 and 1800 wavenumbers. This carbonyl stretch represents one of the most diagnostic features for identifying acyl chloride compounds and distinguishing them from related carbonyl-containing functionalities.

The triazole ring system contributes characteristic absorption bands in both the fingerprint region and the heteroaromatic region of the infrared spectrum. Nitrogen-containing heterocycles exhibit specific vibrational modes that produce identifiable absorption patterns, enabling differentiation from other ring systems. The aromatic Carbon-Hydrogen stretching vibrations appear in the region above 3000 wavenumbers, while aromatic Carbon-Carbon stretching modes contribute to the complex absorption pattern between 1400 and 1600 wavenumbers.

Aromatic substitution patterns influence the infrared absorption characteristics through changes in symmetry and vibrational coupling effects. The phenyl substituent contributes typical aromatic absorption bands, including out-of-plane bending vibrations that provide information about substitution patterns. These bands appear in the lower frequency region and exhibit characteristic intensities and positions that enable structural assignment.

The methyl group contributes symmetric and asymmetric Carbon-Hydrogen stretching vibrations in the aliphatic region below 3000 wavenumbers. These absorptions are typically less diagnostic than the carbonyl and aromatic bands but provide supportive evidence for structural confirmation. The bending vibrations of the methyl group appear in the fingerprint region and contribute to the overall spectral complexity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the molecular weight of the intact compound. The isotope pattern of this molecular ion reflects the presence of chlorine, which exhibits characteristic isotopic abundance patterns due to the presence of both chlorine-35 and chlorine-37 isotopes.

Electron impact ionization typically produces characteristic fragmentation patterns that provide structural information about functional group connectivity and molecular architecture. The acyl chloride functionality often undergoes loss of chlorine radical or hydrogen chloride, producing fragment ions that retain the triazole core structure. These fragmentation pathways provide diagnostic information for compound identification and purity assessment.

The triazole ring system exhibits specific fragmentation behavior under mass spectrometric conditions, often maintaining ring integrity during initial fragmentation processes. Loss of substituents from the triazole ring produces characteristic fragment ions that enable structural assignment. The phenyl substituent may undergo various fragmentation pathways, including loss of aromatic fragments or rearrangement reactions that provide structural information.

Chemical ionization techniques may provide complementary fragmentation information with different selectivity patterns compared to electron impact methods. Soft ionization techniques often preserve the molecular ion while providing different fragmentation pathways that highlight specific structural features. The choice of ionization method depends on the analytical objectives and the specific structural information required.

Advanced mass spectrometric techniques, including tandem mass spectrometry and high-resolution mass spectrometry, provide enhanced structural characterization capabilities. These methods enable precise mass measurements that confirm elemental composition and provide detailed fragmentation pathway analysis. Such techniques are particularly valuable for complex structural elucidation and identification of unknown compounds or impurities.

特性

IUPAC Name |

5-methyl-2-phenyltriazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYBUZMRRLFXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380085 | |

| Record name | 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36401-55-5 | |

| Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36401-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is xanthine oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body.

Mode of Action

This compound: interacts with xanthine oxidase, inhibiting its activity. This interaction results in a decrease in the production of uric acid, a byproduct of purine metabolism.

Biochemical Pathways

By inhibiting xanthine oxidase, This compound affects the purine degradation pathway. This results in decreased levels of uric acid, which can help manage conditions like gout, where excess uric acid is problematic.

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the reduction of uric acid levels in the body. This can help alleviate symptoms associated with conditions like gout.

生化学分析

Biochemical Properties

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of xanthine oxidase. Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, and its inhibition can have therapeutic implications for conditions such as gout. The interaction between this compound and xanthine oxidase is characterized by mixed-type inhibition, indicating that the compound can bind to both the enzyme and the enzyme-substrate complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on xanthine oxidase can lead to reduced production of reactive oxygen species (ROS), thereby mitigating oxidative stress in cells. This reduction in oxidative stress can have downstream effects on cell signaling pathways and gene expression, promoting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of xanthine to uric acid. This inhibition is facilitated by the compound’s triazole ring, which interacts with key amino acid residues within the enzyme’s active site, leading to a decrease in enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may diminish over extended periods. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of xanthine oxidase, with potential implications for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. The compound interacts with enzymes such as xanthine oxidase, leading to altered metabolic flux and reduced levels of uric acid. Additionally, the compound’s metabolism may involve conjugation reactions, enhancing its solubility and excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the liver and kidneys, where xanthine oxidase activity is prominent. The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase. The compound’s activity is modulated by its ability to access the enzyme’s active site, which is located within the cytoplasmic compartment. Post-translational modifications and targeting signals may further influence the compound’s localization and function within cells.

生物活性

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Properties

This compound can be synthesized through various methods involving the reaction of corresponding phenyl and triazole derivatives. The molecular formula is , with a molecular weight of 221.64 g/mol. The compound features a triazole ring which is pivotal for its biological activity.

Antioxidant and Xanthine Oxidase Inhibition

Research has demonstrated that derivatives of 5-methyl-2-phenyl-2H-1,2,3-triazole exhibit significant xanthine oxidase (XO) inhibitory activity. A study synthesized several analogs and evaluated their potency in vitro. Notably, compounds such as 7f showed mixed-type inhibition with submicromolar activity against XO, indicating potential therapeutic applications in conditions like gout and hyperuricemia .

Anticancer Activity

The anticancer potential of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives has been explored extensively. A recent study reported the synthesis of coumarin-triazole hybrids that exhibited high cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The most potent derivative demonstrated an IC50 value of 19.6 µM and induced apoptosis by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2). This mechanism was further supported by flow cytometry analysis revealing cell cycle arrest at the S phase .

Antiviral Properties

Emerging studies have also investigated the antiviral properties of triazole derivatives against SARS-CoV-2. Some compounds showed promising inhibition of viral replication with IC50 values indicative of effective antiviral activity while maintaining low cytotoxicity in Vero E6 cell lines .

The biological activity of 5-methyl-2-phenyl-2H-1,2,3-triazole is attributed to several mechanisms:

- Enzyme Inhibition : The inhibition of xanthine oxidase plays a crucial role in reducing oxidative stress and managing uric acid levels.

- Induction of Apoptosis : The modulation of apoptotic pathways through the regulation of Bcl-2 family proteins contributes to its anticancer effects.

- Viral Replication Inhibition : The interference with viral proteases and replication processes suggests its potential as an antiviral agent.

Data Summary

| Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Xanthine Oxidase Inhibition | Xanthine Oxidase | Submicromolar | Enzyme inhibition |

| Anticancer | MCF-7 Cells | 19.6 µM | Apoptosis induction |

| Antiviral | SARS-CoV-2 | >30 µM | Viral replication inhibition |

Case Studies

- Xanthine Oxidase Inhibitors : A series of triazole derivatives were synthesized and tested for their ability to inhibit xanthine oxidase, with several showing promising results in the submicromolar range .

- Anticancer Activity : The hybridization of triazoles with coumarin moieties led to enhanced anticancer activity against MCF-7 cells, showcasing a significant impact on apoptotic pathways .

科学的研究の応用

Medicinal Chemistry

5-Methyl-2-phenyl-2H-1,2,3-triazole derivatives have been investigated for their potential as pharmaceutical agents.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Agricultural Chemistry

The compound has shown promise as a fungicide and herbicide.

Case Study: Fungicidal Activity

Research indicates that 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives effectively inhibit fungal growth in crops. Field trials have shown improved crop yields when applied as a protective agent against fungal pathogens.

Material Science

The unique properties of this triazole compound make it useful in the development of new materials.

Case Study: Polymer Chemistry

In polymer synthesis, 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.

類似化合物との比較

Comparison with Structurally Similar Compounds

Triazole-Based Derivatives

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

- Molecular Weight : 203.19 g/mol

- Melting Point : 200–202°C

- Reactivity : Less reactive than the acyl chloride; requires coupling reagents (e.g., HBTU) for amide bond formation .

- Applications : Directly used in Hg²⁺ ion detection via rhodamine B derivatives .

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Molecular Weight : 202.21 g/mol

- Reactivity : Hydrolytically stable; synthesized via carbonyl chloride reaction with ammonia.

- Applications : Investigated as a bioactive scaffold in drug discovery .

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Heterocyclic Acyl Chlorides

5-Bromo-2,4-dimethyl-1,3-thiazole Carbonyl Chloride

- Key Differences :

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl Chloride

Functional and Reactivity Comparison

Key Research Findings

Synthetic Efficiency : The carbonyl chloride enables rapid synthesis of amides (e.g., compound 47b, 78% yield) without additional coupling agents, unlike its carboxylic acid counterpart .

Electronic Effects : The 2-phenyl group on the triazole ring stabilizes the carbonyl chloride via resonance, while electron-withdrawing groups (e.g., trifluoromethyl in PI-17721) increase reactivity .

Thermal Stability : Lower melting point (104–105°C) compared to the carboxylic acid (200–202°C) underscores its sensitivity, necessitating cold storage .

準備方法

Preparation Methods

General Synthetic Route

The preparation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride generally follows a two-step process:

Stepwise Synthesis Details

Synthesis of the Triazole Carboxylic Acid or Ester

- The triazole ring is constructed using cyclization reactions involving aryl azides and β-dicarbonyl compounds or their derivatives.

- For example, the reaction of aryl azides with ethyl acetoacetate under controlled conditions yields 1,2,3-triazole-4-carboxylic acid derivatives.

- A specific example involves the reaction of 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride and triethylamine in toluene at 20–85°C, followed by hydrolysis and purification to obtain the triazole alcohol intermediate, which can be further oxidized or converted to the acid.

Conversion to Acid Chloride

- The carboxylic acid derivative is treated with chlorinating agents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

- This reaction is typically performed under reflux conditions in an inert solvent like dichloromethane or toluene.

- The reaction proceeds with the elimination of SO2 and HCl gases, yielding the acid chloride with high purity.

- The acid chloride intermediate is typically isolated by distillation or crystallization and stored under anhydrous conditions to prevent hydrolysis.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The initial triazole formation involves a 1,3-dipolar cycloaddition between azides and acetylenic compounds or β-ketoesters, forming the triazole ring.

- The oxidation state and substitution pattern on the triazole ring influence the reactivity towards chlorination.

- The conversion of the carboxylic acid to acid chloride proceeds via nucleophilic attack of the carbonyl oxygen on thionyl chloride, forming an intermediate chlorosulfite ester, which then decomposes to release SO2 and HCl, yielding the acid chloride.

- Control of temperature and moisture exclusion is critical to prevent side reactions such as hydrolysis back to the acid.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| Cyclization of aryl azides with β-ketoesters + SOCl2 chlorination | High yield, well-established, scalable | Requires careful temperature control, moisture sensitive | Laboratory and industrial synthesis |

| Oxidation of triazole alcohol intermediates followed by chlorination | Allows intermediate functionalization steps | Multi-step, longer reaction times | Specialized synthetic routes for complex derivatives |

| Use of alternative chlorinating agents (e.g., oxalyl chloride) | Sometimes milder reaction conditions | May generate more toxic by-products | Alternative when SOCl2 is unsuitable |

Research Findings and Optimization

- Studies have shown that the use of triethylamine as a base during acetyl chloride addition improves yield and purity by scavenging HCl formed during the reaction.

- Silica gel chromatography purification after synthesis enhances the isolation of pure this compound, removing unreacted starting materials and side products.

- Reaction monitoring by TLC and NMR confirms the completion of the chlorination step and absence of residual acid.

- Scale-up procedures emphasize the need for inert atmosphere and dry solvents to maintain product stability.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of the corresponding carboxylic acid (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Activation of the carboxylic acid group under anhydrous conditions at 0–5°C.

- Removal of byproducts (e.g., HCl, SO₂) under reduced pressure.

- Purification via recrystallization or column chromatography using non-polar solvents (e.g., hexane/ethyl acetate) to achieve >97% purity .

- Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) to avoid over-chlorination, which may lead to byproducts like triazole ring degradation.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Look for characteristic peaks (e.g., carbonyl chloride at ~170 ppm in 13C NMR; triazole protons at δ 7.8–8.2 ppm in 1H NMR) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M]+ at m/z 247.6 (calculated for C₁₀H₈ClN₃O).

- Elemental Analysis : Validate C, H, N, and Cl percentages (e.g., C 48.51%, H 3.26%, N 16.98%, Cl 14.33%) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon) at –20°C in sealed, desiccated vials due to hydrolysis risk (conversion back to carboxylic acid).

- Thermal Stability : Avoid prolonged exposure to >50°C, as decomposition may occur (observe via DSC/TGA with exothermic peaks >150°C) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon with high positive charge).

- Simulate transition states for reactions with amines or alcohols to predict kinetic barriers and regioselectivity .

Q. What strategies resolve contradictions in reported yields for triazole-carbonyl chloride derivatives?

- Methodological Answer :

- Variable Optimization : Screen solvents (e.g., DCM vs. THF), catalysts (e.g., DMAP), and stoichiometry (1.2–1.5 eq SOCl₂).

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., oxazole-carboxylic acid impurities from incomplete chlorination) .

- Data Conflict Example : Yields vary from 60–85% due to residual moisture in reagents; rigorous drying (molecular sieves) improves consistency .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Pharmacophore Modification : Introduce electron-withdrawing groups (e.g., –CF₃ at the phenyl ring) to increase electrophilicity of the carbonyl chloride.

- Biological Testing : Assess antimicrobial activity (e.g., MIC against S. aureus) for analogs like 4-(4-chlorophenyl)-2-triazolyl-thiazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。